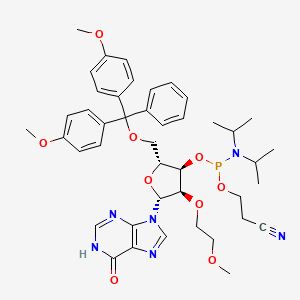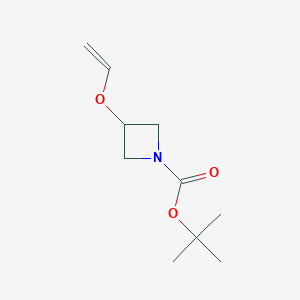
2,6-Difluoro-4-nitrothioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H5F2NO2S It is a derivative of thioanisole, where the aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-nitrothioanisole typically involves the nitration of 2,6-difluorothioanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-nitrothioanisole can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2,6-difluoro-4-aminothioanisole.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-nitrothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-nitrothioanisole depends on the specific application. In chemical reactions, the nitro group and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or as a precursor in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoro-4-nitroanisole: Similar structure but with an oxygen atom instead of sulfur.
2,6-Dimethyl-4-nitrothioanisole: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
2,6-Difluoro-4-nitrothioanisole is unique due to the presence of both fluorine atoms and a nitro group on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H5F2NO2S |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
Clave InChI |
GWSBQXUBGJBRAP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)






![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)




